REACTION_CXSMILES
|
C1(OC([N:10]2[CH2:15][CH2:14][C:13]([CH3:26])([C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([O:22]C(C)C)[CH:17]=3)[CH2:12][CH2:11]2)=O)C=CC=CC=1.Br.C(O)(=O)C>O>[OH:22][C:18]1[CH:17]=[C:16]([C:13]2([CH3:26])[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]2)[CH:21]=[CH:20][CH:19]=1
|
Name
|
4-methyl-4-(3-(1-methylethoxy)phenyl)-1-piperidinecarboxylic acid phenyl ester
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)N1CCC(CC1)(C1=CC(=CC=C1)OC(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methyl tert-butyl ether (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
to remove phenol as by-product
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C. the precipitate
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with cold water (5 ml)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C1(CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 776 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |